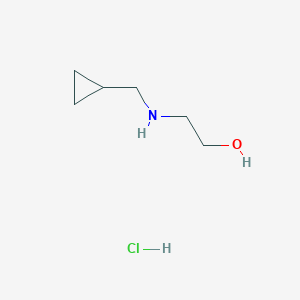

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . It is commonly used as a research chemical and is known for its applications in various scientific fields. The compound is characterized by the presence of a cyclopropylmethyl group attached to an aminoethanol moiety, forming a hydrochloride salt.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride typically involves the reaction of cyclopropylmethylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Common solvents include water or ethanol.

Catalysts: Acid catalysts may be used to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Reactors: Large-scale reactors with precise temperature and pressure control.

Purification: Techniques such as crystallization or distillation to obtain high-purity product.

Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.

Analyse Des Réactions Chimiques

Amide Formation Reactions

The primary amine participates in amide couplings using activating agents:

*Competing nucleophilic aromatic substitution observed with HOBt/EDC systems

Nucleophilic Aromatic Substitution (SNAr)

Participates in regioselective substitutions on electron-deficient aromatics:

Case Study : Reaction with 2,4-dichloropyrimidine

-

Conditions : DIPEA (2 eq), DMF, 110°C, microwave, 30min

-

Regioselectivity : 94% substitution at C4-position

-

Product : 4-[(cyclopropylmethyl)(2-hydroxyethyl)amino]-2-chloropyrimidine

Metal-Catalyzed Cross Couplings

Used in Cu/Pd-mediated transformations:

Stability Considerations

Critical degradation pathways identified:

Applications De Recherche Scientifique

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mécanisme D'action

The mechanism of action of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by:

Binding to Active Sites: Interacting with the active sites of enzymes to inhibit or activate their functions.

Receptor Modulation: Binding to receptors to alter signal transduction pathways.

Pathway Involvement: Participating in metabolic pathways to influence cellular processes.

Comparaison Avec Des Composés Similaires

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride can be compared with similar compounds such as:

N-(2-Hydroxyethyl)amine Hydrochloride: Lacks the cyclopropylmethyl group, resulting in different chemical properties and reactivity.

Cyclopropylmethylamine Hydrochloride: Lacks the hydroxyethyl group, leading to variations in solubility and biological activity.

N-(2-Hydroxyethyl)(methyl)amine Hydrochloride: Contains a methyl group instead of cyclopropylmethyl, affecting its steric and electronic properties.

Activité Biologique

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine hydrochloride is a compound that has garnered attention for its biological activity, particularly in pharmacological applications. This article explores its synthesis, biological mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, featuring a cyclopropylmethyl group and a hydroxyethyl substituent on an amine backbone. The hydrochloride salt form enhances the compound's solubility in water, making it suitable for various pharmaceutical applications. The presence of both amine and hydroxyl functional groups contributes to its reactivity and biological activity.

Orexin Receptor Antagonism

Research indicates that this compound acts as an orexin receptor antagonist . This mechanism may influence sleep-wake cycles and appetite regulation, suggesting potential applications in treating sleep disorders and metabolic conditions such as obesity. The structural similarity to other biologically active compounds supports this hypothesis, warranting further investigation into its therapeutic uses.

Neurotransmitter Modulation

The compound has shown interactions with neurotransmitter pathways, particularly in the modulation of orexin receptors. This interaction could have implications for conditions such as narcolepsy and obesity, where orexin signaling plays a critical role.

Antidepressant-Like Effects

In experimental studies, derivatives synthesized from this compound exhibited significant reductions in immobility time in the Forced Swim Test (FST) and Tail Suspension Test (TST), indicating antidepressant-like effects. These findings suggest that the compound may have potential as an antidepressant agent.

Synthesis of Derivatives

The compound has been utilized in synthesizing various derivatives, including N-(2-hydroxyethyl)cinnamamide derivatives. These derivatives have been characterized using techniques such as IR spectroscopy, 1H-NMR, mass spectrometry, and elemental analysis, demonstrating the compound's versatility in medicinal chemistry.

Study on Antidepressant Activity

A notable study evaluated the antidepressant-like activity of several synthesized compounds derived from this compound. The results indicated that specific derivatives significantly reduced immobility times in animal models, supporting their potential use in treating depression.

Comparative Analysis of Similar Compounds

Comparative studies with structurally similar compounds reveal that variations in substituents can significantly affect biological activity. For example, modifications to the cyclopropylmethyl group can enhance or reduce potency against specific biological targets .

Summary of Findings

The biological activity of this compound is multifaceted:

- Orexin receptor antagonism suggests potential applications in sleep disorders and obesity.

- Antidepressant-like effects observed in animal models indicate possible therapeutic uses in mood disorders.

- Synthesis of various derivatives expands its applicability in medicinal chemistry.

Future Directions

Further research is necessary to fully elucidate the pharmacological profile of this compound. Studies focusing on:

- Long-term effects and safety profiles.

- Mechanistic studies to understand interactions at the molecular level.

- Clinical trials to evaluate efficacy in human subjects.

This compound holds promise for future therapeutic developments across various fields of medicine.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-(cyclopropylmethylamino)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c8-4-3-7-5-6-1-2-6;/h6-8H,1-5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFNQDQMBZGIJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNCCO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.